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Abstract

This application note provides a comprehensive guide to the analysis and interpretation of
Nuclear Magnetic Resonance (NMR) spectra for Fingolimod Stearate Amide. Fingolimod
(FTY720) is a crucial immunomodulating drug used in the treatment of multiple sclerosis, and
understanding its derivatives and metabolites, such as the stearate amide, is vital for drug
development and metabolic studies.[1][2] This document outlines detailed protocols for sample
preparation, data acquisition, and in-depth spectral interpretation of 1H and 13C NMR data. It
addresses the specific challenges posed by the molecule's amphipathic nature, combining a
rigid aromatic core with two long, flexible aliphatic chains and a central amide linkage. The
methodologies described herein are designed to provide researchers, scientists, and drug
development professionals with a robust framework for the unambiguous structural
confirmation of Fingolimod Stearate Amide.

Introduction

Fingolimod is a sphingosine-1-phosphate receptor modulator that functions by sequestering
lymphocytes in lymph nodes, thereby preventing their migration into the central nervous system
to cause inflammatory damage.[2][3] As a prodrug, Fingolimod is phosphorylated in vivo to its
active form. However, other metabolic pathways exist, including the formation of amide
derivatives. Fingolimod Stearate Amide (N-[1-hydroxy-2-(hydroxymethyl)-4-(4-
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octylphenyl)butan-2-ylloctadecanamide), also known as metabolite M30, is one such derivative
formed by the acylation of the primary amine of Fingolimod with stearic acid.[4]

The structural verification of such molecules is paramount. NMR spectroscopy is an
unparalleled technique for providing detailed atomic-level structural information in solution.[5]
However, the unique structure of Fingolimod Stearate Amide presents specific analytical
challenges:

 Signal Overlap: The presence of two long alkyl chains (octyl and stearoyl) results in
significant overlap of methylene (-CH2-) signals in the 1H NMR spectrum.

o Amide Bond Dynamics: The C-N amide bond exhibits restricted rotation due to its partial
double-bond character, which can lead to signal broadening for adjacent protons.[6][7][8]

e Solubility and Aggregation: The molecule's lipophilic nature can lead to the formation of
aggregates in common NMR solvents, resulting in poor spectral resolution.[9][10]

This guide provides validated protocols and interpretation strategies to overcome these
challenges, ensuring high-quality, reproducible results.

Molecular Structure and Key Regions

A clear understanding of the molecular structure is the foundation for spectral assignment. The
structure can be divided into three distinct regions, as illustrated below.

Caption: Molecular structure of Fingolimod Stearate Amide highlighting key regions.

Experimental Protocols & Workflow

Achieving high-quality NMR spectra is critically dependent on meticulous sample preparation
and correctly set acquisition parameters.

Caption: General workflow for the NMR analysis of Fingolimod Stearate Amide.

Protocol: Sample Preparation

o Analyte Weighing: Accurately weigh 5-10 mg of Fingolimod Stearate Amide for *H NMR (or
>25 mg for 13C NMR) and place it in a clean, dry vial.
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e Solvent Selection: Deuterated chloroform (CDCIs) is the recommended starting solvent due
to its excellent solubilizing power for lipophilic compounds.[10] If aggregation or poor
solubility is observed (indicated by broad spectral lines), a mixture such as CDCI3:CDs0OD
(4:1 viv) can be used. Be aware that protic solvents like methanol-d4 will cause the labile -
OH and -NH protons to exchange with deuterium, leading to their disappearance from the H
spectrum.[11][12]

e Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Ensure
complete dissolution by gentle vortexing. Mild warming may be applied if necessary, but
allow the sample to return to room temperature before analysis.

« Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,
filter the solution into a high-quality 5 mm NMR tube. A Pasteur pipette with a small, tightly
packed plug of glass wool is effective for this purpose. The final sample height in the tube
should be approximately 4-5 cm to ensure it is within the active region of the spectrometer's
receiver coil.[12]

o Referencing: Use a solvent containing an internal standard, typically tetramethylsilane
(TMS), for chemical shift referencing (& = 0.00 ppm).[14]

Protocol: NMR Data Acquisition

 Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for
optimal signal dispersion.

e 1H NMR Acquisition:
o Experiment: Standard 1D proton pulse program.
o Temperature: 298 K (25 °C).
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-64 scans (adjust for desired signal-to-noise ratio).
o Relaxation Delay (d1): 2 seconds.

o Acquisition Time (aq): 3-4 seconds.
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o B3C{*H} NMR Acquisition:

o

Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).

[¢]

Spectral Width: -10 to 200 ppm.

Number of Scans: 1024-4096 scans (or more, depending on concentration).

[¢]

[e]

Relaxation Delay (d1): 2 seconds.

NMR Spectra Interpretation and Data Analysis

The following sections provide a detailed guide to assigning the signals in the *H and 3C NMR
spectra of Fingolimod Stearate Amide. Assignments are based on established chemical shift
ranges for similar functional groups and structural motifs.[15][16][17][18]

'H NMR Spectrum: Predicted Chemical Shifts and
Assignments

The *H NMR spectrum can be divided into several characteristic regions.
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Assignment
(Proton
Label)

Structure
Moiety

Expected o
(ppm)

Multiplicity

Integration

Notes

H-Ar

4-octylphenyl

7.10-7.15

d,d

4H

Two distinct
doublets
(AA'BB'
system)
typical of a
1,4-
disubstituted

benzene ring.

H-N

Amide

5.8-6.5

brsort

1H

Chemical
shift is highly
variable and
concentration
-dependent.
[6][19] Signal
broadens due
to quadrupole
effects and
restricted
rotation. Will
exchange
with D20.

H-CH20H

Fingolimod

Core

3.6-39

4H

The two
CH20H
groups are
diastereotopi
¢, potentially
leading to
complex

multiplets.

H-CH2-Ar
(Octyl)

Octyl Chain

2.55-2.60

2H

Triplet signal
for the

methylene
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group directly
attached to
the aromatic

ring.

H-CHz-Ar
(Ethyl Linker)

Ethyl Linker

2.55-2.60 t

2H

Signal likely
overlaps with
the benzylic
protons of the

octyl chain.

H-C(O)-CH:

Stearate
Chain

2.15-2.25 t

2H

Triplet for the
methylene
group a to the
amide

carbonyl.[15]

H-CH2-C(N)

Ethyl Linker

1.80-2.00 m

2H

Methylene
group 3 to the

aromatic ring.

H-B-C(O) / H-
B-Ar

Aliphatic
Chains

1.55-1.65 m

4H

Methylene
groups (3 to
the carbonyl
and the
aromatic ring.
[15]

H-(CH2)n

Aliphatic
Chains

1.20 - 1.40 brs

~48H

Large,
unresolved
signal
envelope
from the bulk
methylene
groups of
both the octyl
and stearate
chains.[15]
[20]
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Overlapping
triplets from
the terminal
] ] methyl
Aliphatic
H-CHs ) 0.85-0.90 t 6H groups of the

Chains
octyl and
stearate
chains.[15]

[21]

3C NMR Spectrum: Predicted Chemical Shifts and
Assignments

The proton-decoupled 3C NMR spectrum provides complementary information, especially for
guaternary carbons and resolving the numerous aliphatic signals.
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Assignment (Carbon

Structure Moiety Expected o (ppm) Notes
Label)

) The amide carbonyl
Cc=0 Amide Carbonyl 173 -175 ] )
carbon is deshielded.

Signals for the two
quaternary aromatic
carbons (C-CHz and
C-Alkyl).

C-Ar (quaternary) 4-octylphenyl 139 - 141

Signals for the four
C-Ar (CH) 4-octylphenyl 128 - 130 protonated aromatic
carbons.

Carbon of the
C-CH20H Fingolimod Core 64 - 66 hydroxymethyl

groups.

The central
. . quaternary carbon
C-N (quaternary) Fingolimod Core 58 - 62
atom bonded to

nitrogen.

) Methylene carbon a to
C-C(0O)-CHz Stearate Chain 36 - 38 ]
the amide carbonyl.

Ethyl Linker & Octyl )
C-CHz-Ar ] 35- 36 Benzylic carbons.
Chain

A series of distinct
. . . signals for the
C-(CH2)n Aliphatic Chains 22 -34
methylene carbons of

the long alkyl chains.

Terminal methyl
C-CHs Aliphatic Chains ~14.1 carbons of both
chains.

Trustworthiness and Self-Validation
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To ensure the integrity of the analysis, the following validation steps are recommended:

o Deuterium Exchange: To confirm the assignment of the labile amide (N-H) and hydroxyl (O-
H) protons, add one drop of deuterium oxide (D20) to the NMR tube, shake well, and re-
acquire the *H spectrum. The disappearance of these signals confirms their identity.

e 2D NMR Spectroscopy: For unambiguous assignment, especially where signal overlap is
severe, 2D NMR experiments are invaluable.

o COSY (Correlation Spectroscopy): Establishes 3J H-H coupling networks, allowing for the
tracing of proton connectivity within the alkyl chains.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly
attached carbon, providing definitive C-H assignments.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over 2-3 bonds, which is critical for linking structural fragments, such as
connecting the protons a to the carbonyl with the amide quaternary carbon.[22]

Conclusion

This application note provides a robust and detailed framework for the NMR-based structural
analysis of Fingolimod Stearate Amide. By employing the outlined protocols for sample
preparation, data acquisition, and spectral interpretation, researchers can confidently verify the
structure of this important Fingolimod derivative. The use of proper solvent systems and the
application of both 1D and 2D NMR techniques are key to overcoming the inherent challenges
of this amphipathic molecule, enabling a complete and accurate characterization essential for
pharmaceutical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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